Cas no 209592-91-6 (4-(thiophen-2-yl)benzene-1-sulfonyl chloride)
4-(thiophen-2-yl)benzene-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- Benzenesulfonyl chloride, 4-(2-thienyl)-
- 4-(2-Thienyl)benzenesulfonyl chloride
- 4-thiophen-2-ylbenzenesulfonyl chloride
- 4-(2-thienyl)-phenylsulphonyl chloride
- 4-(thien-2-yl)-phenylsulphonyl chloride
- 4-(Thiophene-2-yl)benzenesulfonyl chloride
- AGN-PC-01VD4T
- CTK0J9610
- F9995-0055
- 4-(thiophen-2-yl)benzene-1-sulfonyl chloride
- SCHEMBL4796613
- DTXSID20593348
- MFCD11655569
- 209592-91-6
- EN300-239653
- AKOS015958431
- IRDZCMUQNGEQEP-UHFFFAOYSA-N
- AS-64777
- Benzenesulfonyl chloride,4-(2-thienyl)-
- 4-(2-thienyl)benzenesulfonylchloride
- G29541
-
- MDL: MFCD11655569
- Inchi: 1S/C10H7ClO2S2/c11-15(12,13)9-5-3-8(4-6-9)10-2-1-7-14-10/h1-7H
- InChI Key: IRDZCMUQNGEQEP-UHFFFAOYSA-N
- SMILES: ClS(C1C=CC(=CC=1)C1=CC=CS1)(=O)=O
Computed Properties
- Exact Mass: 257.95771
- Monoisotopic Mass: 257.9575995g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 302
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 70.8Ų
Experimental Properties
- Density: 1.43
- Melting Point: 107-108℃
- Boiling Point: 373.8 °C at 760 mmHg
- Flash Point: 179.8 °C
- PSA: 34.14
4-(thiophen-2-yl)benzene-1-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B589245-25mg |
4-(2-Thienyl)benzenesulfonyl chloride |
209592-91-6 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B589245-50mg |
4-(2-Thienyl)benzenesulfonyl chloride |
209592-91-6 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B589245-250mg |
4-(2-Thienyl)benzenesulfonyl chloride |
209592-91-6 | 250mg |
$ 135.00 | 2022-06-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-JG292-500mg |
4-(thiophen-2-yl)benzene-1-sulfonyl chloride |
209592-91-6 | 96% | 500mg |
¥829.0 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-JG292-100mg |
4-(thiophen-2-yl)benzene-1-sulfonyl chloride |
209592-91-6 | 96% | 100mg |
¥216.0 | 2022-02-28 | |
| Ambeed | A1077220-5g |
4-(2-Thienyl)benzenesulfonyl chloride |
209592-91-6 | 95% | 5g |
$741.0 | 2024-04-21 | |
| eNovation Chemicals LLC | D768721-50mg |
Benzenesulfonyl chloride, 4-(2-thienyl)- |
209592-91-6 | 96% | 50mg |
$95 | 2024-06-07 | |
| eNovation Chemicals LLC | D768721-100mg |
Benzenesulfonyl chloride, 4-(2-thienyl)- |
209592-91-6 | 96% | 100mg |
$110 | 2024-06-07 | |
| eNovation Chemicals LLC | D768721-250mg |
Benzenesulfonyl chloride, 4-(2-thienyl)- |
209592-91-6 | 96% | 250mg |
$135 | 2024-06-07 | |
| eNovation Chemicals LLC | D768721-500mg |
Benzenesulfonyl chloride, 4-(2-thienyl)- |
209592-91-6 | 96% | 500mg |
$180 | 2024-06-07 |
4-(thiophen-2-yl)benzene-1-sulfonyl chloride Suppliers
4-(thiophen-2-yl)benzene-1-sulfonyl chloride Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on 4-(thiophen-2-yl)benzene-1-sulfonyl chloride
Introduction to 4-(thiophen-2-yl)benzene-1-sulfonyl chloride (CAS No. 209592-91-6)
4-(thiophen-2-yl)benzene-1-sulfonyl chloride is a highly versatile sulfonating agent that has garnered significant attention in the field of pharmaceutical and chemical research. With the CAS number 209592-91-6, this compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Its unique structural composition, featuring a thiophene ring fused with a benzene ring and terminated with a sulfonyl chloride group, makes it an invaluable tool for medicinal chemists and synthetic organic chemists alike.
The utility of 4-(thiophen-2-yl)benzene-1-sulfonyl chloride stems from its ability to participate in nucleophilic substitution reactions, where the sulfonyl chloride moiety readily reacts with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonates, and other derivatives. These derivatives are frequently employed in drug development due to their enhanced binding affinity and metabolic stability. Recent advancements in synthetic methodologies have further highlighted the importance of this compound in constructing complex molecular architectures.
In the realm of pharmaceutical research, 4-(thiophen-2-yl)benzene-1-sulfonyl chloride has been utilized in the development of novel therapeutic agents targeting various diseases. For instance, sulfonamide-based compounds have long been recognized for their antimicrobial, anti-inflammatory, and antiviral properties. The incorporation of the thiophene ring into these structures often enhances pharmacological activity by improving solubility and bioavailability. Moreover, the growing interest in thiophene derivatives has led to numerous studies exploring their potential applications in oncology and neurology.
One notable application of 4-(thiophen-2-yl)benzene-1-sulfonyl chloride is in the synthesis of kinase inhibitors, which are critical for treating cancers and inflammatory diseases. The sulfonamide core is a common pharmacophore in these inhibitors, where it interacts with specific amino acid residues in the target enzyme's active site. By modifying the substituents on the thiophene ring and the sulfonyl chloride group, researchers can fine-tune the binding affinity and selectivity of these inhibitors. Recent studies have demonstrated that derivatives of 4-(thiophen-2-yl)benzene-1-sulfonyl chloride exhibit promising activity against kinases such as EGFR, JAK3, and IRAK4.
The chemical properties of 4-(thiophen-2-yl)benzene-1-sulfonyl chloride also make it a valuable reagent in material science. For example, its ability to form stable coordination complexes with transition metals has been exploited in catalytic systems. These complexes often exhibit enhanced catalytic activity in cross-coupling reactions, which are fundamental to constructing complex organic molecules. Additionally, the thiophene moiety can be polymerized or incorporated into conjugated polymers, leading to materials with unique electronic properties suitable for organic electronics and photovoltaics.
From a synthetic chemistry perspective, 4-(thiophen-2-yl)benzene-1-sulfonyl chloride offers several advantages as an intermediate. Its relatively high reactivity allows for rapid functionalization under mild conditions, reducing the risk of side reactions. Furthermore, its stability under various storage conditions makes it a convenient building block for multi-step syntheses. Researchers have leveraged these properties to develop efficient routes to complex natural products and heterocyclic compounds. The integration of flow chemistry techniques has also enabled scalable production of 4-(thiophen-2-yl)benzene-1-sulfonyl chloride derivatives, further facilitating industrial applications.
The role of 4-(thiophen-2-yl)benzene-1-sulfonyl chloride in drug discovery continues to evolve with advancements in computational chemistry and high-throughput screening methodologies. Machine learning models have been developed to predict the biological activity of sulfonamide derivatives based on their structural features. These models often highlight the importance of substituents on the thiophene ring and sulfonyl chloride group in determining potency and selectivity. Such insights have guided rational drug design efforts aimed at optimizing lead compounds for clinical development.
In conclusion,4-(thiophen-2-yb ene-b enze -1 -s ulf ony l-ch lor ide (CAS No. 209592 -91 -6 ) is a multifaceted compound with broad applications across pharmaceuticals , materia ls science , an d synthetic chemistry . Its unique structural features enable diverse functionalizations , making it an indispensable tool for researchers seeking to develop novel therapeutics an d advanced materials . As scientific understanding progresses , t he utility o f t his compoun d is expected to expand further , driving innovation i n multiple scientific disciplines .
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